N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

RORγ inverse agonism Immunology Autoimmune disease

This compound is a structurally validated RORγ inverse agonist (co-crystal structure PDB 4ZOM) with a unique Trp317 displacement mechanism critical for inducing Helix 12 conformational change. Unlike generic pyrazole-benzamide analogs, its defined 1-methylpyrazole head and ortho-trifluoromethyl tail ensure reproducible IL-17 suppression. Supplied at 98% purity with confirmed CAS 1241255-96-8, it eliminates quality variability in high-throughput screening and SAR campaigns targeting nuclear receptor-driven transcriptional regulation.

Molecular Formula C12H10F3N3O
Molecular Weight 269.227
CAS No. 1241255-96-8
Cat. No. B2786771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
CAS1241255-96-8
Molecular FormulaC12H10F3N3O
Molecular Weight269.227
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19)
InChIKeyHJOQMJVPFXCEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide Identification and RORγ Inverse Agonist Profile for Procurement


N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide (CAS 1241255-96-8) is a synthetic pyrazole-containing benzamide derivative [1]. It has been identified in peer-reviewed literature as a potent inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor implicated in pro-inflammatory TH17 cell programming [2]. A co-crystal structure with the RORγ ligand-binding domain confirms a defined binding mode [3]. The compound is supplied primarily for research use, with typical purity specifications of 98% and a molecular formula of C12H10F3N3O (MW 269.22 g/mol) [3].

Why N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide Cannot Be Simply Substituted in RORγ-Targeted Research


In the RORγ inverse agonist series, minor structural modifications to the pyrazole-benzamide scaffold lead to substantial shifts in potency, metabolic stability, and selectivity through differential engagement of key residues such as Trp317 in the ligand-binding domain [1]. The specific arrangement of the 1-methylpyrazole head group and the ortho-trifluoromethyl benzamide tail in this compound is critical for inducing the conformational change that clashes with Helix 12, a mechanism not identically replicated by close analogs lacking these substituents [2]. Generic substitution with a structurally similar pyrazole-benzamide risks loss of the inverse agonist functional profile and confounds comparative pharmacological interpretation.

Quantitative Differentiation Evidence for N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


RORγ Inverse Agonist Potency Comparison Between 4j and Lead Compound 4a

The compound (reported as 4j) demonstrated a marked improvement in RORγ inverse agonist potency over the initial lead biaryl compound 4a. In a cell-based RORγ reporter assay, the shift from a biaryl to a pyrazole-containing benzamide scaffold resulted in at least a 10-fold increase in potency [1]. While the lead 4a served as the starting point for optimization, compound 4j achieved effective suppression of target gene expression at sub-micromolar concentrations, a property not accessible with the unoptimized lead scaffold [2].

RORγ inverse agonism Immunology Autoimmune disease

Structural Binding Mode Differentiation: 4j-Induced Trp317 Displacement vs. Non-Pyrazole Analogs

A co-crystal structure (PDB 4ZOM) reveals that compound 4j binds in the RORγ ligand-binding pocket and induces a unique displacement of Trp317 toward Helix 12, generating a steric clash that destabilizes the active conformation [1]. This induced-fit mechanism is distinct from the binding mode of earlier biaryl carboxylamide inhibitors, which do not engage the same sub-pocket and fail to produce comparable Trp317 rearrangement [2]. No other closely related pyrazole-benzamide in the series has a publicly deposited structure confirming this specific interaction.

X-ray crystallography Nuclear receptor Conformational change

Physicochemical Property Differentiation: logP and tPSA of 4j vs. Pyrazole-Containing Series

The compound exhibits a calculated logP of 2.68 and a topological polar surface area (tPSA) of 46 Ų [1]. These values place it within the favorable oral drug-like space according to Lipinski's Rule of Five. Compared to the broader pyrazole-benzamide series described in the discovery publication, which includes analogs with higher molecular weight and increased polarity, compound 4j achieves a balance of lipophilicity and hydrogen-bonding capacity that was reported to correlate with improved metabolic stability [2]. Exact comparative tPSA or logP values for all series members are not available in the open literature, but the general SAR trend supports 4j as an optimized representative.

Physicochemical properties Drug-likeness Solubility

Metabolic Stability Advantage of 4j Over Earlier Pyrazole Analogs

In the discovery publication, compound 4j was highlighted as demonstrating 'decent metabolic stability' alongside high potency, a combination that was not uniformly achieved across the pyrazole-benzamide series [1]. While explicit microsomal half-life or intrinsic clearance values for all comparators are not tabulated in the publicly available abstract, the authors' designation of 4j and 5m as lead compounds implies superior metabolic profiles relative to earlier analogs that were deprioritized. A subsequent patent analysis indicates that trifluoromethyl substitution on the benzamide ring contributes to oxidative metabolic stability [2].

Metabolic stability Liver microsomes Lead optimization

Unambiguous Chemical Identity for Reproducibility vs. Uncharacterized Mixtures

This compound is provided with a defined CAS registry number (1241255-96-8) and is available from specialty chemical suppliers at ≥98% purity . In contrast, many in-house synthesized pyrazole-benzamide analogs reported in the literature lack commercial availability, defined purity standards, and independent analytical characterization. Procurement of this specific, cataloged compound ensures batch-to-batch consistency that is essential for reproducible RORγ inverse agonism data.

Chemical identity Reproducibility Quality control

Optimal Application Scenarios for N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide Based on Quantitative Evidence


RORγ Inverse Agonist Tool Compound for TH17-Mediated Autoimmune Disease Research

Utilize the compound as a well-characterized inverse agonist with a structurally validated binding mode (PDB 4ZOM) to probe RORγ-dependent transcription in Th17 cell differentiation assays. The potency improvement over lead 4a and the unambiguous chemical identity ensure reproducible suppression of IL-17 expression, facilitating dose-response studies that require consistent target engagement [Section 3, Evidence 1, 2, 5].

Structural Biology and Drug Design Template for Helix 12-Displacing RORγ Ligands

Employ the co-crystal structure (4ZOM) as a starting point for structure-based design of novel RORγ modulators. The unique Trp317 displacement mechanism provides a structural rationale for designing analogs that achieve inverse agonism, a feature not observed with earlier biaryl scaffolds [Section 3, Evidence 2].

In Vitro Pharmacodynamic Reference for Pyrazole-Benzamide SAR Studies

Use the compound as a reference standard in SAR campaigns exploring the pyrazole-benzamide series. Its balanced logP (2.68) and reported metabolic stability make it a benchmark for optimizing physicochemical and ADME properties in parallel with potency [Section 3, Evidence 3, 4].

Procurement of a Documented RORγ Ligand for Academic and Industrial Screening Collections

Include this compound in screening libraries targeting nuclear receptors where a commercially available, peer-reviewed RORγ inverse agonist is required. The defined CAS number and 98% purity specification reduce quality-related variability compared to custom-synthesized analogs, supporting high-throughput screening campaigns [Section 3, Evidence 5].

Quote Request

Request a Quote for N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.